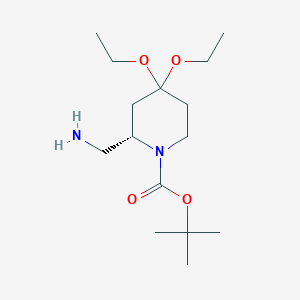

tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWBSXFVUCPBFD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. Initially, the piperidine ring is constructed, followed by the introduction of the carboxylate group. The tert-butyl and diethoxy groups are then incorporated under specific reaction conditions to ensure selectivity and yield.

Industrial Production Methods: Industrially, the synthesis is optimized for large-scale production. This involves automated systems for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully chosen to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reductions. Nucleophilic substitutions often involve bases like sodium hydride.

Major Products: The major products from these reactions vary but typically include derivatives with modified functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

Chemistry: In chemistry, it serves as a building block for more complex molecules, aiding in the development of novel compounds.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Medicine: Its potential as a pharmacophore makes it significant in drug discovery and development.

Industry: Industrial applications include its use in the synthesis of polymers and as a stabilizer in various formulations.

5. Mechanism of Action: The mechanism by which tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exerts its effects often involves binding to specific molecular targets. This interaction can modulate biological pathways, leading to desired pharmacological outcomes. The carboxylate group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Structural and Functional Comparison

Stereochemical and Conformational Differences

- Enantiomeric Pair (S vs. R) : The (2S)-configured target compound and its (2R)-enantiomer (CAS 1214977-76-0) exhibit divergent biological activities. For example, the (2S)-form is linked to neurotoxicity, while the (2R)-form’s pharmacological profile remains underexplored .

- Ring Size and Substituent Effects :

- Pyrrolidine vs. Piperidine : The pyrrolidine derivative (CAS 1363384-67-1) has a smaller ring, increasing ring strain and altering binding affinity compared to the six-membered piperidine core of the target compound .

- Diethoxy vs. Difluoro : Diethoxy groups in the target compound enhance steric bulk and electron-donating properties, whereas difluoro substituents (e.g., CAS 1363384-67-1) increase electronegativity and metabolic stability .

Physicochemical and Analytical Data

Table 2: Physical Properties Comparison

*Estimated based on analogous compounds.

Biological Activity

tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and implications for therapeutic applications.

- Molecular Formula : C₁₅H₃₀N₂O₄

- Molecular Weight : 302.42 g/mol

- CAS Number : 1212386-61-2

- IUPAC Name : tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxy-1-piperidinecarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The process can be optimized for yield and purity, often utilizing standard organic synthesis techniques such as reflux and chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Escherichia coli |

| This compound | 16 | Staphylococcus aureus |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits effective bactericidal properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay on various cell lines.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HaCaT (human keratinocytes) | 25 | > 5 |

| A549 (lung carcinoma) | 15 | > 7 |

A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to cancerous cells, suggesting a favorable safety profile for potential therapeutic use.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Further studies are required to elucidate the precise pathways affected by this compound.

Case Studies

A recent clinical evaluation involving a series of piperidine derivatives demonstrated that modifications at the piperidine ring significantly influenced antimicrobial potency. For example:

- A derivative with an additional hydroxymethyl group showed enhanced activity against resistant strains of Staphylococcus aureus.

These findings suggest that structural modifications can lead to improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HBTU and NEt₃ in dry dichloromethane (DCM). For example, a 95% yield was achieved by reacting (S)-1-Boc-piperidine-2-carboxylic acid with an allyloxy intermediate under anhydrous conditions for 4 days, followed by purification via column chromatography (silica gel, PE/EtOAc/MeOH) . Optimizing stoichiometry, solvent choice (e.g., DMF for solubility), and reaction time can enhance yields.

Q. How should purification and characterization be conducted to ensure high purity of the compound?

- Methodology : After synthesis, purify the crude product using silica gel column chromatography with gradients of petroleum ether (PE), ethyl acetate (EtOAc), and methanol (MeOH). Confirm purity via analytical HPLC and structural integrity using -NMR and -NMR spectroscopy. For example, -NMR in CDCl₃ (δ 1.4–1.5 ppm for tert-butyl groups) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) are critical .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved for this compound?

- Methodology : Employ X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry. If crystallography is challenging, use 2D NMR techniques (e.g., NOESY or HSQC) to confirm the (2S) configuration and diethoxy group orientation . Cross-validate computational models (DFT or molecular dynamics) with experimental data to address discrepancies .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Methodology : Stability studies show the compound is stable under inert storage (dry, 2–8°C) but degrades in the presence of strong oxidizers. Monitor decomposition via LC-MS under stress conditions (e.g., heat, light, acidic/basic environments). Use kinetic modeling to predict shelf life .

Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?

- Methodology : Perform density functional theory (DFT) calculations to map reactive sites (e.g., aminomethyl group) and predict interactions with biological targets. Use molecular docking (AutoDock Vina) to simulate binding to enzymes like hepatocyte growth factor (HGF), leveraging structural analogs from inhibitors described in similar piperidine-carboxylate scaffolds .

Q. What strategies mitigate low yields in multi-step syntheses involving sensitive functional groups?

- Methodology : Protect the aminomethyl group with Boc or Cbz during reactive steps (e.g., boronate coupling). For air-sensitive reactions, use Schlenk techniques. Optimize stepwise coupling efficiencies via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How does the compound’s stereochemistry influence its biological activity in antimicrobial or anticancer assays?

- Methodology : Synthesize enantiomers and evaluate activity against microbial strains (e.g., Staphylococcus aureus) or cancer cell lines (e.g., HepG2). Compare IC₅₀ values and use circular dichroism (CD) to correlate stereopurity with efficacy. Reference studies on structurally related antimicrobial inhibitors for mechanistic insights .

Q. What analytical techniques are best suited to detect byproducts or degradation products in scaled-up syntheses?

- Methodology : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify trace impurities. Pair with -NMR if fluorinated intermediates are involved. For process-scale batches, implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.